molecular formula C14H13ClN2O B5157936 [(4-Chlorophenyl)-phenylmethyl]urea

[(4-Chlorophenyl)-phenylmethyl]urea

Cat. No.: B5157936
M. Wt: 260.72 g/mol
InChI Key: HFFMSNNVCLFDRM-UHFFFAOYSA-N
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Description

[(4-Chlorophenyl)-phenylmethyl]urea is a chemical compound featuring a urea core substituted with a 4-chlorophenyl-phenylmethyl group. This structure is a key motif in organic and medicinal chemistry research. The presence of the chlorinated triphenylmethyl group classifies it within a family of substituted ureas, which are often investigated for their potential biological activities and as key intermediates in synthetic pathways . Researchers value this compound for its utility in developing more complex molecular architectures. Structurally related bis-urea compounds, such as 1,3-bis[(4-chlorophenyl)-phenyl-methyl]urea, demonstrate the significance of this scaffold in chemical research . The molecular framework of urea derivatives is frequently explored in life sciences for its ability to participate in hydrogen bonding, which can be crucial for modulating interactions with biological targets. For instance, other N-phenylurea derivatives have been identified as inhibitors of serine proteases, suggesting potential research applications in enzymology and mechanism-based studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct all appropriate risk assessments before handling.

Properties

IUPAC Name

[(4-chlorophenyl)-phenylmethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c15-12-8-6-11(7-9-12)13(17-14(16)18)10-4-2-1-3-5-10/h1-9,13H,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFMSNNVCLFDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Chlorophenyl)-phenylmethyl]urea typically involves the reaction of an arylamine with an isocyanate. One common method is the condensation of 4-chlorophenylamine with phenylmethyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired urea compound .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using safer alternatives to phosgene, such as bis(trichloromethyl) carbonate (BTC) or triphosgene. These reagents are more stable and easier to handle, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

[(4-Chlorophenyl)-phenylmethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(4-Chlorophenyl)-phenylmethyl]urea involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by modulating the activity of certain enzymes or receptors. For example, its anticonvulsant activity may be attributed to its ability to inhibit specific ion channels in the nervous system .

Comparison with Similar Compounds

N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU)

  • Structure : Diaryl sulfonylurea with a 4-methylphenylsulfonyl group and a 4-chlorophenylurea moiety.
  • Application : Antitumor agent targeting mitochondrial sequestration.
  • Key Findings: MPCU accumulates in mitochondria via pH-dependent mechanisms, achieving 4- to 6-fold concentration in human colon adenocarcinoma cells . Uptake is temperature-sensitive (84.2 pmol/min/10⁶ cells at 37°C vs. 1.4 pmol at 2°C) and inhibited by mitochondrial uncouplers (e.g., nigericin reduces accumulation by 90%) . Mitochondrial enlargement is observed within 24 hours of treatment, suggesting organelle-specific toxicity .
  • Differentiation : The sulfonyl group enhances mitochondrial targeting, unlike the diphenylmethyl group in the parent compound.

Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

  • Structure: Urea derivative with a 4-chlorophenylamino group and a 2,6-difluorobenzoyl substituent.
  • Application : Insect growth regulator (pesticide) .
  • Key Findings :
    • Acts as a chitin synthesis inhibitor, effective against Lepidoptera and Coleoptera larvae .
    • Lower mammalian toxicity due to selective action on insect biochemistry.
  • Differentiation : The difluorobenzoyl group confers pesticidal activity, contrasting with antitumor diarylsulfonylureas.

[(3-Chlorophenyl)-phenylmethyl]urea

  • Structure : Structural isomer with chlorine at the meta position (3-chloro) on the phenyl ring.
  • Application: Limited data; safety profile suggests industrial or research use.
  • Safety data sheet emphasizes standard handling protocols (e.g., physician consultation upon exposure) .
  • Differentiation : Meta-substitution may reduce biological activity compared to para-substituted analogues due to steric and electronic effects.

1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea (Trichlorocarbanilide)

  • Structure : Urea with 4-chlorophenyl and 2,4-dichlorophenyl groups.
  • Application : Antimicrobial agent (historical use) .
  • Key Findings :
    • Early studies (1950s) highlight broad-spectrum antimicrobial activity .
    • Increased chlorine substitution enhances lipophilicity but may reduce solubility.
  • Differentiation : Additional chlorines on the second phenyl ring likely improve membrane penetration but limit clinical utility due to toxicity.

1-(2-Chloroacetyl)-3-(4-chlorophenyl)urea

  • Structure : Urea with a 4-chlorophenyl group and a reactive 2-chloroacetyl substituent.
  • Application: Potential prodrug or intermediate in synthesis.
  • Key Findings: Molecular weight: 247.08; reactive chloroacetyl group may facilitate covalent binding . Limited biological data; structural features suggest utility in targeted drug delivery.
  • Differentiation : The chloroacetyl group introduces electrophilic reactivity, unlike inert diphenylmethyl groups.

Structural and Functional Trends

Substituent Effects on Activity

  • Para-Chlorophenyl : Enhances target affinity in antitumor agents (e.g., MPCU) and pesticides (e.g., Diflubenzuron) .
  • Sulfonyl vs. Benzhydryl Groups : Sulfonyl groups (MPCU) promote mitochondrial accumulation, whereas benzhydryl groups may favor CNS or antihistaminic activity (e.g., cetirizine derivatives in –5).
  • Chlorine Position : Para > meta in biological activity due to optimized binding interactions .

Physicochemical Properties

  • Lipophilicity : Increased chlorine substitution (e.g., trichlorocarbanilide) raises LogP, enhancing membrane permeability but reducing aqueous solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(4-Chlorophenyl)-phenylmethyl]urea, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling (4-chlorophenyl)phenylmethylamine with an isocyanate or via urea-forming reagents like carbodiimides. Purification can be achieved using column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol. Monitor purity via HPLC with a C18 column and UV detection at 254 nm, referencing protocols for structurally related ureas .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use HPLC with a sodium perchlorate buffer (pH 2.7)-methanol gradient system for impurity profiling . Structural confirmation can be done via 1H^1H- and 13C^{13}C-NMR, comparing chemical shifts to related benzhydryl-piperazine derivatives (e.g., cetirizine intermediates) . High-resolution mass spectrometry (HRMS) is recommended for molecular formula validation.

Q. How should stability studies for this compound be designed?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Use HPLC to track degradation products, focusing on hydrolysis (e.g., urea bond cleavage) and oxidation products. Include photostability assessments with controlled UV exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

  • Methodological Answer : Systematically vary substituents on the phenyl rings and urea backbone. Use computational tools (e.g., molecular docking) to predict binding affinity to targets like histamine receptors, referencing analogous antihistamines . Validate predictions with in vitro assays (e.g., radioligand binding for H1 receptor antagonism).

Q. How to address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell line variability, metabolite interference). For example, metabolites like N-[(4-chlorophenyl)phenylmethyl]piperazine (observed in meclozine metabolism) may contribute to off-target effects . Use LC-MS/MS to confirm compound integrity during assays .

Q. What computational strategies predict the interaction of this compound with enzymes or receptors?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to study urea backbone flexibility and aromatic stacking. Compare collision cross-section data (from ion mobility spectrometry) with structurally characterized analogs to validate conformations .

Q. How to identify degradation products of this compound under stress conditions?

  • Methodological Answer : Perform forced degradation (acid/base hydrolysis, oxidative stress). Use LC-MS with a C18 column and electrospray ionization to detect products like 4-chlorobenzhydrol or substituted anilines. Cross-reference with impurity profiles from pharmacopeial standards .

Q. What are the metabolic pathways of this compound in hepatic models?

  • Methodological Answer : Incubate with human liver microsomes and NADPH. Analyze metabolites via LC-HRMS, focusing on N-dealkylation (yielding 4-chlorobenzhydrol) and piperazine ring oxidation, as seen in related antihistamines . Confirm findings with synthetic reference standards.

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